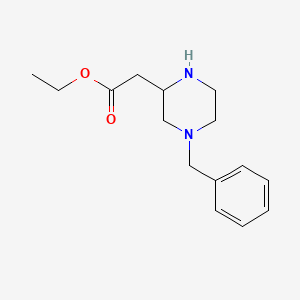

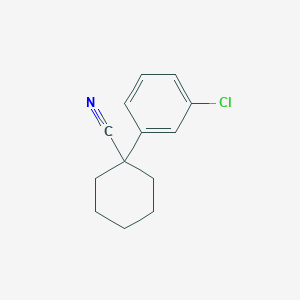

![molecular formula C8H12N2O2 B2878515 1-[2-(dimethylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 5135-58-0](/img/structure/B2878515.png)

1-[2-(dimethylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a pyrrole derivative. Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The presence of the dimethylaminoethyl group suggests that this compound could exhibit basic properties and potentially form salts with acids .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental techniques. For similar compounds, properties such as vapor pressure, density, and refractive index can be determined .Applications De Recherche Scientifique

Drug and Gene Delivery Systems

The compound is used in the development of nanocarriers for drug and gene delivery, aiming to improve cancer therapy. These nanocarriers can load both anticancer drugs and nucleic acids simultaneously, which is challenging due to their different physico-chemical properties . The use of this compound in polymer-based nanocarriers allows for a synergistic effect that could significantly enhance the efficacy of treatments.

Amphiphilic Block Copolymer Micelles

It serves as a building block for amphiphilic block copolymer micelles . These micelles can be co-loaded with antioxidants, anti-inflammatory agents, and anticancer drugs like quercetin, along with DNA for codelivery . This application is particularly promising for multifunctional drug delivery systems that require precise control over the release of multiple therapeutic agents.

pH-Responsive Polymersomes

The compound is integral in creating pH-responsive polymersomes . These are vesicles that can respond to pH changes, which is crucial for delivering drugs to specific areas in the body that exhibit unusual pH levels, such as cancerous tissues . These polymersomes can act as nanoreactors or for gene delivery, leveraging their ability to respond to physiological and pathological conditions.

Cationic Polymers Production

It is used in the production of cationic polymers . These polymers have a wide range of applications, including acting as flocculants, coagulants, dispersants, and stabilizers. They are highly charged and play a significant role in water treatment and purification processes .

Atom Transfer Radical Polymerization (ATRP)

This compound is also utilized as a ligand in Atom Transfer Radical Polymerization (ATRP) . It helps in the creation of telechelic polymers, which have end-groups that can react further to form block copolymers or other structures . This application is essential for synthesizing advanced materials with specific properties.

Complex Formation with Group 1 Metals

Lastly, it is used in forming complexes with group 1 metals. These complexes are employed in alkali-metal-mediated synthetic applications , which are important in various chemical synthesis and industrial processes .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The compound 1-[2-(dimethylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione, also known as Venlafaxine , primarily targets the serotonin-norepinephrine reuptake inhibitor (SNRI) . This class of drugs is commonly used to treat major depressive disorder, generalized anxiety disorder, panic disorder, and social anxiety disorder .

Mode of Action

This results in the potentiation of the activity of some neurotransmitters in the brain .

Biochemical Pathways

Venlafaxine affects the serotonin and norepinephrine pathways. By inhibiting the reuptake of these neurotransmitters, it increases their availability in the synaptic cleft, enhancing neurotransmission . This can lead to downstream effects such as mood elevation and reduction in anxiety.

Pharmacokinetics

Venlafaxine is extensively metabolized by the liver, primarily via CYP2D6 . It has a bioavailability of 42±15% , and its elimination half-life ranges from 5±2 hours for immediate release preparations to 15±6 hours for extended release preparations . The compound is excreted through the kidneys, with 87% of the dose excreted in urine .

Result of Action

The increased availability of serotonin and norepinephrine in the brain due to Venlafaxine’s action can lead to improved mood and reduced anxiety . This makes it effective in the treatment of conditions like major depressive disorder and generalized anxiety disorder .

Action Environment

The action, efficacy, and stability of Venlafaxine can be influenced by various environmental factors. For instance, the presence of certain liver enzymes can affect the metabolism and hence the effectiveness of the drug . Additionally, factors like age, gender, and overall health status of the individual can also influence the drug’s action .

Propriétés

IUPAC Name |

1-[2-(dimethylamino)ethyl]pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-9(2)5-6-10-7(11)3-4-8(10)12/h3-4H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEYNFUBAMXQME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(=O)C=CC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(dimethylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

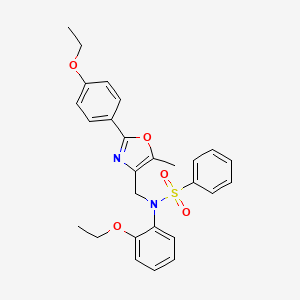

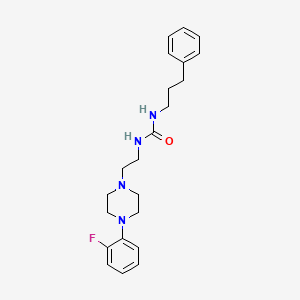

![N-(benzo[d][1,3]dioxol-5-yl)-3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2878432.png)

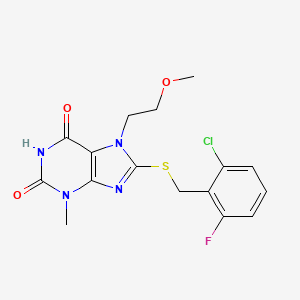

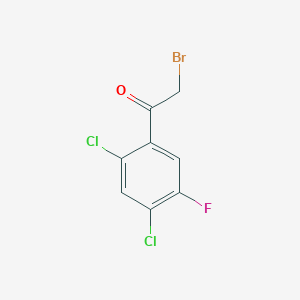

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-ethylphenyl)amino)formamide](/img/structure/B2878433.png)

![N-(Furan-2-ylmethyl)-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2878434.png)

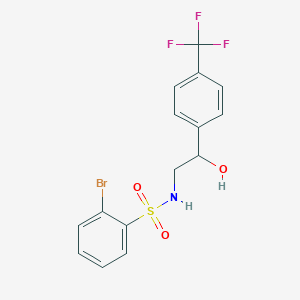

![N-([2,3'-bipyridin]-5-ylmethyl)-4'-chloro-[1,1'-biphenyl]-3-sulfonamide](/img/structure/B2878444.png)

![[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2878445.png)

![3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2878447.png)

![3-(1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2878449.png)